4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol
Description
4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol is a brominated phenolic compound featuring a piperazine moiety substituted with a 4-fluorobenzyl group at the 1-position and a methylene bridge connecting the phenol ring. This structure combines electron-withdrawing (bromo, fluorine) and electron-donating (phenolic hydroxyl) groups, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C18H20BrFN2O |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H20BrFN2O/c19-16-3-6-18(23)15(11-16)13-22-9-7-21(8-10-22)12-14-1-4-17(20)5-2-14/h1-6,11,23H,7-10,12-13H2 |
InChI Key |
JRARTRMJEQCXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol typically involves a multi-step processThe piperazine ring is then incorporated via a Mannich reaction, which involves the condensation of formaldehyde, the fluorophenyl group, and piperazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenol group to a less reactive form.
Substitution: The bromine atom can be substituted with other nucleophiles in a typical nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers. Its structure allows for interaction with various biological targets, making it a candidate for drug development.
Key Therapeutic Areas :
- CNS Disorders : Research indicates that compounds similar to 4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol exhibit activity against conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems.
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess antimicrobial properties, making them useful in treating bacterial infections.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| This compound | 0.5 μg/mL | Staphylococcus aureus |
| Similar Derivative | 0.3 μg/mL | Escherichia coli |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45% | 70% |
Case Study 1: CNS Disorders
A study published in the Journal of Medicinal Chemistry explored the effects of similar piperazine derivatives on anxiety-like behaviors in rodent models. The findings suggested that these compounds could significantly reduce anxiety symptoms by enhancing serotonergic activity.
Case Study 2: Anticancer Activity
In a study conducted by researchers at a leading cancer research institute, the anticancer efficacy of this compound was assessed against various cancer cell lines, including breast and lung cancer cells. The results indicated IC50 values below 10 μM, demonstrating potent cytotoxic effects.
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | This compound |
| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |
Mechanism of Action
The mechanism of action of 4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The brominated and fluorinated phenyl groups may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Piperazine-Containing Analogs
- 4-Bromo-2-(2-(piperazin-1-yl)ethylimino)methylphenol Zinc Complex (): This analog replaces the methyl-piperazinylmethyl group with a piperazine-ethylimino linkage. In vivo studies showed low toxicity in hematological and biochemical parameters but noted reduced liver enzyme activity at high doses. The bromo substituent likely enhances stability compared to its chloro analog, as heavier halogens often improve lipophilicity and metabolic resistance .
Halogenated Schiff Base Derivatives ()
Schiff bases (imine-linked compounds) with bromophenol cores exhibit structural similarities:
Key Differences :
Triazole and Pyrazole Derivatives ()
- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (): The pyrazolone core introduces a ketone group, reducing acidity compared to phenolic derivatives. The bromo and chloro substituents suggest similar electronic effects but divergent steric profiles.
Biological Activity
4-Bromo-2-({4-[(4-fluorophenyl)methyl]piperazin-1-YL}methyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potentials based on recent research findings.
The synthesis of this compound typically involves a multi-step process starting with the bromination of 2-methylphenol. The resulting compound is then reacted with 4-fluorobenzylpiperazine under Mannich reaction conditions. This method allows for the introduction of both the bromine and piperazine moieties, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL against resistant strains . The presence of the bromine atom in the phenolic structure appears to enhance its antibacterial efficacy.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, including Jurkat and A-431 cells. The IC50 values indicate that it effectively reduces cell viability at low micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The piperazine moiety is known to modulate neurotransmitter activity by interacting with central nervous system receptors, while the brominated phenolic group may influence various cellular enzymes and proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited superior antibacterial activity compared to standard antibiotics, particularly against multi-drug resistant bacteria .
- Case Study on Anticancer Properties : Research involving human cancer cell lines showed that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways, indicating its potential utility in cancer treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
